molecular formula C5H9ClO2 B1266363 Methyl 2-chloro-2-methylpropanoate CAS No. 22421-97-2

Methyl 2-chloro-2-methylpropanoate

Cat. No. B1266363
CAS RN: 22421-97-2
M. Wt: 136.58 g/mol
InChI Key: GJWBUVKJZQLZNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as chloromethyl 2-ethoxy-2-methylpropanoate, involves a series of key developments including ethanolysis of tertiary alkyl bromide and conversion of a thiomethyl ester to a chloromethyl ester, indicating the nuanced approach needed for synthesizing complex esters like methyl 2-chloro-2-methylpropanoate (Ragan et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-chloro-2-methylpropane, a compound related to methyl 2-chloro-2-methylpropanoate, reveals a mixture of conformers with different stabilities and energetic preferences. These findings are derived from a combined analysis of electron diffraction and microwave spectroscopic data (Schei & Hilderbrandt, 1985).

Chemical Reactions and Properties

The SN1 reactivity of 2-chloro-2-methylpropane, closely related to methyl 2-chloro-2-methylpropanoate, demonstrates how the solvent environment can influence the reaction mechanism and activation energy, indicating the chemical behavior of methyl 2-chloro-2-methylpropanoate might also be significantly affected by the solvent used (Shim & Kim, 2008).

Physical Properties Analysis

The volumetric properties of chloroalkanes, including 2-chloro-2-methylpropane, have been studied to understand the influence of molecular structure on these properties. The findings help in appreciating the physical characteristics of methyl 2-chloro-2-methylpropanoate, offering insights into its behavior under different conditions (Guerrero et al., 2012).

Chemical Properties Analysis

The study on the formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene sheds light on the reactivity and potential chemical pathways involving chloro and alkoxy groups, which are relevant to understanding the chemical properties of methyl 2-chloro-2-methylpropanoate (Smith & Stevens, 1979).

Scientific Research Applications

1. Catalytic Processes

Methyl 2-chloro-2-methylpropanoate plays a significant role in catalytic processes. For instance, it is used in the hydroesterification of propene to produce methyl 2-methylpropanoate under mild conditions, showing high selectivity and efficiency in the presence of palladium and copper catalysts (Bertoux et al., 1998).

2. Synthesis of Complex Molecules

The compound is utilized as a steering group in the Schmidt glycosidation reaction. This application demonstrates its ability to efficiently facilitate the glycosidation of sterically hindered alcohols, producing high yields of glycosides with beta-selectivity (Szpilman & Carreira, 2009).

3. Chemical Education and Research

Methyl 2-chloro-2-methylpropanoate serves as a valuable subject in the educational field, particularly in studying kinetics and reaction mechanisms. An example is its use in conductivity experiments to teach students about reaction rates and mechanisms in organic chemistry (Marzluff et al., 2011).

4. Investigating Molecular Structures

The compound is also important in the study of molecular structures and spectroscopy. For instance, its rotational spectra have been recorded and analyzed, providing insights into molecular dynamics and interactions (Carpenter et al., 1990).

5. Applications in Organic Synthesis

In organic synthesis, the compound is used in the development of efficient synthesis pathways for other chemicals. An example is its role in the development of a practical synthesis method for chloromethyl 2-ethoxy-2-methylpropanoate, which highlights the versatility of methyl 2-chloro-2-methylpropanoate in synthetic chemistry (Ragan et al., 2010).

Safety And Hazards

Methyl 2-chloro-2-methylpropanoate is a highly flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

methyl 2-chloro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(2,6)4(7)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWBUVKJZQLZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176949
Record name Propanoic acid, 2-chloro-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-methylpropanoate

CAS RN

22421-97-2
Record name Methyl 2-chloroisobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22421-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-chloro-2-methyl-, methyl ester
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Record name Propanoic acid, 2-chloro-2-methyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-2-methylpropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kleine, CL Altan, UE Yarar, NAJM Sommerdijk… - Polymer …, 2014 - pubs.rsc.org
… -bromo-2-methylpropanoate (MBriP), N-methyl 2-bromo-2-methylpropanamide (MBriPA), N,N-dimethyl 2-bromo-2-methylpropanamide (MBriPA2), methyl 2-chloro-2-methylpropanoate (…
Number of citations: 15 pubs.rsc.org
AJ Kliene - 2015 - search.proquest.com
Whilst atom transfer radical polymerisation (ATRP) has been shown to be a robust and versatile technique for the creation of a wide range of polymers from many different initiators, …
Number of citations: 5 search.proquest.com

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